N1-Allyl Substitution Defines a Distinct Structural Series Relative to N-Unsubstituted and N-Propargyl Analogs
The target compound features an N1-allyl substituent that distinguishes it from the N1-unsubstituted parent (CAS 339277-40-6, MW 372.48) and the N1-propargyl analog (CAS 339277-70-2, MW 410.53). The foundational patent explicitly lists allyl as one of the preferred N1 substituents for achieving anti-inflammatory activity within the 4,5-diaryl-2-(substituted-thio)imidazole class, suggesting that the allyl group contributes to pharmacological activity in a manner distinct from other N1 substituents [1]. Quantitative IC₅₀ values for CAS 339277-69-9 itself are not publicly available; however, the patent establishes the structural basis for differential activity among N1-substituted congeners [1].
| Evidence Dimension | N1 Substituent Identity and Molecular Weight |
|---|---|
| Target Compound Data | N1-allyl; MW 412.55 |
| Comparator Or Baseline | CAS 339277-40-6 (N1-H; MW 372.48); CAS 339277-70-2 (N1-propargyl; MW 410.53) |
| Quantified Difference | MW differential: +40.07 vs. unsubstituted; +2.02 vs. propargyl |
| Conditions | Structural comparison based on chemical formulae |
Why This Matters
The N1-allyl group is a pharmacophoric decision point that cannot be substituted with hydrogen or propargyl without altering molecular recognition, making CAS 339277-69-9 a discrete chemical entity for screening and lead-optimization campaigns.
- [1] Cherkofsky, S. C.; Doebel, K. J. Anti-inflammatory 1-substituted-4,5-diaryl-2-(substituted-thio) imidazoles and their corresponding sulfoxides and sulfones. U.S. Patent 4,182,769, Jan. 8, 1980. View Source
